molecular formula C11H15N2O2S+ B14440295 1-Methyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium CAS No. 75770-80-8

1-Methyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium

Cat. No.: B14440295
CAS No.: 75770-80-8
M. Wt: 239.32 g/mol
InChI Key: NRKBXYBVELMLGS-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium typically involves the reaction of 1-methylimidazole with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1-Methyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and polymerizations.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.

    Industry: It is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The imidazolium moiety can also interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(4-methylbenzene-1-sulfonyl)imidazolium
  • 1-Methyl-3-(4-methylbenzene-1-sulfonyl)pyridinium
  • 1-Methyl-3-(4-methylbenzene-1-sulfonyl)benzimidazolium

Uniqueness

1-Methyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its reactivity and potential applications in various fields. Additionally, the imidazolium core provides stability and versatility in different chemical environments.

Properties

CAS No.

75770-80-8

Molecular Formula

C11H15N2O2S+

Molecular Weight

239.32 g/mol

IUPAC Name

1-methyl-3-(4-methylphenyl)sulfonyl-1,2-dihydroimidazol-1-ium

InChI

InChI=1S/C11H14N2O2S/c1-10-3-5-11(6-4-10)16(14,15)13-8-7-12(2)9-13/h3-8H,9H2,1-2H3/p+1

InChI Key

NRKBXYBVELMLGS-UHFFFAOYSA-O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C[NH+](C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.